4-t-Butoxy-5-fluoro-3-methylpyridine
Description
4-t-Butoxy-5-fluoro-3-methylpyridine is a substituted pyridine derivative featuring a tert-butoxy group at position 4, a fluorine atom at position 5, and a methyl group at position 3. This compound’s structure combines steric bulk (from the tert-butoxy group), electron-withdrawing effects (fluoro), and mild electron-donating properties (methyl), making it a unique scaffold for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
210823-90-8 |
|---|---|
Molecular Formula |
C10H14FNO |
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-fluoro-5-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C10H14FNO/c1-7-5-12-6-8(11)9(7)13-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
FAGFRENQGKHLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1OC(C)(C)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyridine Derivatives
Key Observations:
Steric Effects : The tert-butoxy group in the target compound introduces significant steric hindrance, comparable to the tert-butyldimethylsilyl (TBDMS) group in compound 9 . This bulkiness may reduce reactivity at adjacent positions but enhance solubility compared to smaller ethers (e.g., methoxy in compound 10).
Electronic Effects: The fluorine atom at position 5 acts as a strong electron-withdrawing group (EWG), similar to the cyano (CN) and chloro (Cl) groups in compound 10 . However, the methyl group at position 3 provides localized electron-donating effects, balancing the electronic profile.
Substituent Positioning : Unlike compound 10, where substituents are attached to phenyl rings linked to pyridine, the target compound’s groups are directly on the pyridine core. This direct substitution likely amplifies electronic and steric influences on reactivity and binding interactions.
Table 2: Hypothetical Property Comparison
Discussion:
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